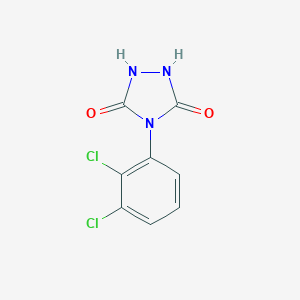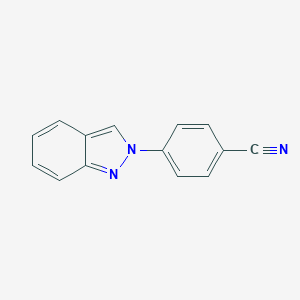![molecular formula C16H17N5O B258536 4-[1-(3-Methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]morpholine](/img/structure/B258536.png)
4-[1-(3-Methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[1-(3-Methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]morpholine is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 4-[1-(3-Methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]morpholine involves the inhibition of various signaling pathways that are involved in the growth and proliferation of cancer cells. It also acts as an inhibitor of enzymes that are involved in the replication of viruses. The compound has been found to target specific proteins and enzymes, which makes it a potential candidate for targeted therapies.
Biochemical and Physiological Effects:
Studies have shown that the compound has low toxicity and does not have any significant adverse effects on normal cells. It has been found to induce apoptosis in cancer cells and has shown to have anti-inflammatory effects. The compound has also been found to have a positive effect on the immune system, which can potentially aid in the treatment of infectious diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 4-[1-(3-Methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]morpholine in lab experiments is its specificity towards certain proteins and enzymes, which makes it a potential candidate for targeted therapies. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several potential future directions for the use of 4-[1-(3-Methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]morpholine in scientific research. One potential direction is the development of targeted therapies for cancer and neurological disorders. Another potential direction is the use of the compound in the treatment of viral infections. Additionally, further studies can be conducted to investigate the potential of the compound in combination with other drugs for enhanced therapeutic effects.
Conclusion:
In conclusion, 4-[1-(3-Methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]morpholine is a promising compound that has potential applications in various fields of scientific research. Its specificity towards certain proteins and enzymes makes it a potential candidate for targeted therapies. Further studies are needed to fully understand the potential of this compound and its future applications in scientific research.
Synthesemethoden
The synthesis of 4-[1-(3-Methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]morpholine involves the reaction of 3-methylphenylhydrazine and morpholine with 2,4-dichloro-5-methylpyrimidine in the presence of a base. The product is then purified through column chromatography to obtain the desired compound.
Wissenschaftliche Forschungsanwendungen
The compound has been studied for its potential applications in various fields such as cancer research, neurological disorders, and infectious diseases. Studies have shown that the compound has anti-tumor activity and can inhibit the growth of cancer cells. It has also been found to have neuroprotective effects and can potentially be used in the treatment of neurological disorders such as Alzheimer's disease. Additionally, the compound has been studied for its anti-viral activity and has shown promising results in inhibiting the replication of viruses.
Eigenschaften
Produktname |
4-[1-(3-Methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]morpholine |
|---|---|
Molekularformel |
C16H17N5O |
Molekulargewicht |
295.34 g/mol |
IUPAC-Name |
4-[1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]morpholine |
InChI |
InChI=1S/C16H17N5O/c1-12-3-2-4-13(9-12)21-16-14(10-19-21)15(17-11-18-16)20-5-7-22-8-6-20/h2-4,9-11H,5-8H2,1H3 |
InChI-Schlüssel |
MSVZBRIGZKVLLO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)N2C3=C(C=N2)C(=NC=N3)N4CCOCC4 |
Kanonische SMILES |
CC1=CC(=CC=C1)N2C3=C(C=N2)C(=NC=N3)N4CCOCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[(4-Fluorobenzyl)carbamoyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B258455.png)
![3-bromo-5-phenyl-N-propyl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B258457.png)
![4-[(2-chlorophenoxy)methyl]-N-(oxolan-2-ylmethyl)benzamide](/img/structure/B258459.png)

![3-[(2-naphthyloxy)methyl]-N-propylbenzamide](/img/structure/B258462.png)
![N-cyclopentyl-5-[(2-naphthyloxy)methyl]-2-furamide](/img/structure/B258465.png)



![2-(4-methylphenyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B258478.png)

![N-[3-chloro-5-methoxy-4-(2-propynyloxy)benzyl]-N-(2-chlorophenyl)amine](/img/structure/B258484.png)
